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Introduction
Copper(II) tartrate finds significant application in electroplating, primarily as a complexing agent

in alkaline plating baths. Its principal role is to chelate copper(II) ions, preventing their

precipitation as copper hydroxide in alkaline solutions and ensuring a stable and consistent

supply of copper ions at the cathode for deposition.[1] This results in finer-grained, more

uniform, and adherent copper coatings.[2][3] Copper-tartrate based electrolytes are often

employed in non-cyanide plating formulations, offering a less toxic alternative to traditional

cyanide copper baths.[4][5] These baths are utilized for both decorative and functional

purposes, including as undercoats for other plated metals and in the fabrication of electronic

components.[6]

Key Applications and Benefits
Non-Cyanide Plating: Copper tartrate is a key component in many non-cyanide alkaline

copper plating baths, providing a safer alternative to highly toxic cyanide-based electrolytes.

[5]

Improved Deposit Properties: The use of tartrate as a complexing agent promotes the

formation of fine-grained and smooth copper deposits.[2]
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Enhanced Bath Stability: Tartrate complexes with copper ions, preventing their precipitation

in alkaline conditions and thereby increasing the stability and lifespan of the electroplating

bath.[1]

Alloy Plating: Copper tartrate is also utilized in the electrodeposition of copper alloys, such

as copper-tin and copper-zinc, where it helps to control the co-deposition of the alloying

metals.[7]

Quantitative Data Summary
The following tables summarize quantitative data for various copper electroplating baths

utilizing tartrate, compiled from technical literature and patents.

Table 1: Rochelle Salt (Potassium Sodium Tartrate) Cyanide Copper Bath Compositions

Parameter Strike Bath[2]
Rochelle Salt
Bath[8]

High-Speed Bath[8]

Copper Cyanide

(CuCN)
2 oz/gal (15 g/L) 3.5 oz/gal (26 g/L) 8 oz/gal (60 g/L)

Sodium Cyanide

(NaCN)
1.5 - 2.5 oz/gal - -

Potassium Cyanide

(KCN)
- - -

Free Cyanide 1.5 - 2.5 oz/gal 0.8 oz/gal (6 g/L) 1.0 oz/gal (7.5 g/L)

Rochelle Salt 2 - 4 oz/gal 6 oz/gal (45 g/L) -

Caustic Soda (NaOH) 0.2 - 0.5 oz/gal to pH 12.3 -

Caustic Potash (KOH) - - 5.6 oz/gal (42 g/L)

Sodium Carbonate

(Na2CO3)
- 4 oz/gal (30 g/L) 2 oz/gal (15 g/L)

Copper Metal 2 - 3 oz/gal 2.5 oz/gal (19 g/L) 5.6 oz/gal (42 g/L)

Table 2: Operating Parameters for Rochelle Salt Cyanide Copper Baths
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Parameter Strike Bath[2]
Rochelle Salt
Bath[8]

High-Speed Bath[8]

Temperature
110 - 120 °F (43 - 49

°C)

130 - 160 °F (54 - 71

°C)

170 - 180 °F (77 - 82

°C)

Cathode Current

Density

10 - 25 A/ft² (1.1 - 2.7

A/dm²)

20 - 40 A/ft² (2 - 4

A/dm²)

30 - 60 A/ft² (3 - 6

A/dm²)

Anode Current

Density
- max. 30 A/ft² (3 A/dm²) max. 50 A/ft² (5 A/dm²)

Cathode Efficiency - 50% 100%

Voltage - 2 - 3 V[9] -

pH
9.8 - 10.2 (for

aluminum)
12.3 -

Agitation - Solution flow
Solution flow,

mechanical, air

Filtration Continuous Continuous Continuous

Table 3: Non-Cyanide Alkaline Copper-Tartrate Bath Composition and Parameters
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Component Concentration

Copper Sulfate 30 g/L

Trisodium Citrate 147 g/L

Rochelle Salt (Seignette Salt) 45 g/L

Potassium Nitrate 8 g/L

Sodium Bicarbonate 10 g/L

Nicotinic Acid 0.5 - 1 g/L

Polyamine 1 ml/L

Polyoxyethylene Glycol 0.1 - 0.2 g/L

2-Mercaptobenzimidazole 0.9 - 1.5 mg/L

pH 9

Temperature 50 °C

Cathode Current Density 0.5 - 3.0 A/dm²[5]

Experimental Protocols
Protocol 1: Preparation of a Rochelle Salt Cyanide
Copper Plating Bath
This protocol describes the preparation of a standard Rochelle salt cyanide copper plating

bath.

Materials:

Copper Cyanide (CuCN)

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

Rochelle Salt (Potassium Sodium Tartrate)

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
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Sodium Carbonate (Na2CO3)

Deionized water

Plating tank (e.g., rubber or plastic-lined steel)[1]

Heater with thermostatic control

Filtration system

Anodes (electrolytic copper)[10]

Cathode (substrate to be plated)

Procedure:

Fill the plating tank to approximately two-thirds of its final volume with warm deionized water.

[10]

With continuous stirring, slowly dissolve the required amount of sodium or potassium

cyanide and caustic potash/soda.[10]

Dissolve the Rochelle salt with continued stirring.[10]

Slowly add the copper cyanide, ensuring it dissolves completely with continuous agitation.

[10]

Add the sodium carbonate and stir until dissolved.

Add deionized water to bring the bath to its final operating volume.[10]

Analyze the bath for free cyanide and copper content and make adjustments as necessary to

meet the desired operating parameters.[1]

Adjust the pH to the desired range using a solution of tartaric acid to lower the pH or

potassium hydroxide to raise it.[10]

Heat the bath to the specified operating temperature.
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The bath is now ready for electroplating.

Protocol 2: Electroplating Process for Pure Copper from
a Tartrate Bath
This protocol outlines the general steps for electroplating a substrate with pure copper from a

prepared tartrate-containing bath.

Materials:

Prepared copper-tartrate electroplating bath

DC power supply

Anodes (OFHC - Oxygen-Free High Conductivity copper recommended)

Cathode (substrate to be plated)

Pre-treatment solutions (degreasers, acid dips)

Rinse water (deionized)

Agitation system (e.g., air or mechanical stirrer)

Procedure:

Substrate Preparation:

Thoroughly clean the substrate to remove any oils, greases, and oxides. This typically

involves a sequence of alkaline cleaning, rinsing, acid dipping, and further rinsing.

For ferrous substrates, a cyanide or pyrophosphate copper strike may be necessary to

ensure good adhesion before plating in the main tartrate bath.[11]

Electroplating Setup:

Place the prepared copper anodes and the substrate (cathode) into the plating tank,

ensuring they are securely connected to the DC power supply.
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The anode-to-cathode area ratio should typically be between 1:1 and 2:1.[8]

Electroplating:

Immerse the substrate into the plating bath.

Apply the specified DC current at the desired current density.

Maintain the bath temperature and agitation throughout the plating process.

Plate for the required duration to achieve the desired coating thickness.

Post-Treatment:

Once plating is complete, turn off the power supply and remove the plated substrate from

the bath.

Rinse the substrate thoroughly with deionized water to remove any residual plating

solution.

Dry the plated part.

If required, proceed with any subsequent finishing steps, such as polishing or the

application of a topcoat.

Protocol 3: Adhesion Testing of the Copper Coating
This protocol describes a qualitative bend test for assessing the adhesion of the electroplated

copper layer, as is common in industrial practice.

Materials:

Copper-plated substrate

Mandrel (a cylindrical rod)

Procedure:

Take the copper-plated specimen.
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Bend the specimen over a mandrel with the plated surface facing outwards. The diameter of

the mandrel should ideally be four times the thickness of the substrate.

Bend the specimen until its two legs are parallel.

Examine the bent area, preferably under low magnification (e.g., 4x), for any signs of

peeling, flaking, or blistering of the copper coating from the substrate.

If the coating cracks, a sharp blade can be used to attempt to lift the coating from the

substrate. Cracking alone is not necessarily an indication of poor adhesion unless the

coating can be easily peeled off.
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Caption: Chelation of Copper(II) ions by Tartrate in an alkaline solution.

General Electroplating Workflow
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Caption: A typical workflow for copper electroplating using a tartrate bath.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1216646?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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